molecular formula C16H14N2O3 B11843286 3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one CAS No. 851320-44-0

3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one

Cat. No.: B11843286
CAS No.: 851320-44-0
M. Wt: 282.29 g/mol
InChI Key: KNJZULYXYUXUKF-UHFFFAOYSA-N
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Description

3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one is a complex organic compound that belongs to the class of isochromenones This compound is characterized by the presence of an amino group, a methoxyphenyl group, and an isochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isochromenone Core: The isochromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products Formed

The major products formed from these reactions include quinones, reduced derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one
  • 3-Amino-4-[(3-ethoxyphenyl)amino]-1H-isochromen-1-one
  • 3-Amino-4-[(3-hydroxyphenyl)amino]-1H-isochromen-1-one

Uniqueness

3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.

Properties

CAS No.

851320-44-0

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

3-amino-4-(3-methoxyanilino)isochromen-1-one

InChI

InChI=1S/C16H14N2O3/c1-20-11-6-4-5-10(9-11)18-14-12-7-2-3-8-13(12)16(19)21-15(14)17/h2-9,18H,17H2,1H3

InChI Key

KNJZULYXYUXUKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(OC(=O)C3=CC=CC=C32)N

Origin of Product

United States

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